(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid
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Overview
Description
(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid is a compound of interest in various fields of chemistry and biology. This compound consists of a chiral center at the third carbon, an amino group, a phenyl group, and a nitrile group, combined with trifluoroacetic acid. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzaldehyde, ammonia, and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: The enantiomer of the compound with different stereochemistry.
3-Amino-3-phenylpropanoic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
3-Phenylpropanenitrile: A simpler compound lacking the amino group.
Uniqueness
(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid is unique due to its specific stereochemistry and the presence of trifluoroacetic acid, which can influence its reactivity and interactions. The combination of functional groups makes it a versatile and valuable compound for various applications.
Properties
IUPAC Name |
(3R)-3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMJUYVCSUVRBM-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC#N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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